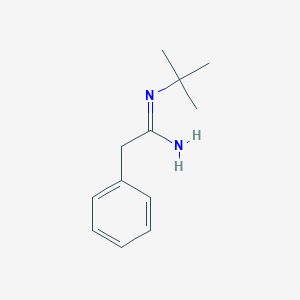

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

860621-29-0 |

|---|---|

Molecular Formula |

C12H18N2 |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N'-tert-butyl-2-phenylethanimidamide |

InChI |

InChI=1S/C12H18N2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14) |

InChI Key |

ZDOGRZQTNIGMTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1z N Tert Butyl Phenyl Ethanimidamide

Conventional Synthetic Routes to N'-Substituted Ethanimidamides

The synthesis of N'-substituted ethanimidamides traditionally relies on established chemical transformations, primarily involving the reaction of nitriles with amines or the use of imidoyl chloride precursors.

Amidation and Condensation Reactions from Nitriles and Amines

A common and direct method for the synthesis of N-substituted amidines involves the addition of amines to nitriles. semanticscholar.org This reaction can be catalyzed by various reagents, including ytterbium amides, which are suggested to proceed through an intermediate formed by the catalyst. semanticscholar.org Another approach involves the reaction of nitriles with amines in the presence of a strong base like butyllithium (B86547) (BuLi). semanticscholar.org Furthermore, hydrothermal pyrolysis experiments have demonstrated that condensation (dehydration) reactions can lead to the formation of amides and nitriles from lipid precursors, highlighting the fundamental nature of this transformation under certain conditions. nih.gov

The Pinner reaction offers a classic route to imidates from nitriles and alcohols in the presence of anhydrous HCl. These imidates can then be converted to N-thioamidoamidines by reaction with isothiocyanates followed by primary amines. semanticscholar.org Electrochemical methods have also emerged as a modern alternative for amide bond formation, using nitriles as the amide source under mild conditions without the need for metal catalysts or external oxidizing agents. researchgate.net

Reaction of Imidoyl Chlorides or Equivalent Precursors

Imidoyl chlorides are highly reactive intermediates that serve as valuable precursors for a wide variety of compounds, including amidines. wikipedia.org They are typically synthesized by the reaction of monosubstituted carboxylic acid amides with halogenating agents such as phosgene (B1210022) or thionyl chloride. wikipedia.org The reaction of an amide with phosphorus pentachloride (PCl5) is another established method, though it can sometimes lead to side products like nitriles. researchgate.net

Once formed, imidoyl chlorides readily react with amines to produce the corresponding amidines. wikipedia.org This reaction involves the replacement of the chlorine atom with the amine nucleophile. The reactivity of imidoyl chlorides makes them versatile intermediates, and their use in Friedel-Crafts reactions can install an imine group onto aromatic substrates. wikipedia.org

Targeted Synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide

The specific synthesis of this compound requires a focused approach, beginning with the careful selection of starting materials and precise control over reaction conditions to favor the formation of the desired (Z)-isomer.

Selection and Derivatization of Precursor Molecules

The synthesis would logically start from precursors that contain the necessary phenyl, ethyl, and tert-butyl groups. A plausible route would involve the reaction of a phenylacetonitrile (B145931) derivative with tert-butylamine (B42293) or the reaction of N-tert-butylacetamide with a phenylating agent to form an intermediate that can be converted to the target imidamide.

For instance, the synthesis of related N-substituted carbamates often involves the condensation of an amine with a suitable carboxylic acid derivative in the presence of coupling reagents like EDCI and HOBt. nih.gov A similar strategy could be adapted, starting with phenylacetic acid and tert-butylamine to form the corresponding amide, which could then be converted to the imidamide.

| Precursor Type | Example Precursor 1 | Example Precursor 2 | Potential Reagent |

| Nitrile-based | Phenylacetonitrile | tert-Butylamine | Lewis Acid / Strong Base |

| Amide-based | N-tert-Butylphenylacetamide | - | Halogenating Agent (for imidoyl chloride formation) |

| Carboxylic Acid-based | Phenylacetic Acid | tert-Butylamine | Coupling Agents (e.g., EDCI, HOBt) |

Optimization of Reaction Conditions for Isomer Selectivity

Achieving high selectivity for the (1Z)-isomer is a critical challenge. The (E)/(Z) configuration of the C=N double bond in imidoyl chlorides and the resulting amidines can be influenced by several factors, including the steric bulk of the substituents, the solvent, and the temperature. Most imidoyl chlorides tend to adopt the more stable anti (E) configuration. wikipedia.org

To favor the (Z)-isomer, reaction conditions must be carefully optimized. This could involve the use of specific catalysts or Lewis acids that can coordinate to the nitrogen atom and direct the approach of the nucleophile. Low-temperature reactions may also help to kinetically trap the less stable (Z)-isomer. The choice of solvent can also play a significant role in influencing the transition state geometry and, consequently, the stereochemical outcome.

Stereoselective and Stereospecific Approaches for (1Z)-Isomer Formation

Achieving a high degree of stereoselectivity for the (1Z)-isomer often requires specialized synthetic strategies that go beyond conventional methods.

Recent advancements in organic synthesis have led to the development of methods for the stereoselective synthesis of alkenes and other molecules with C=N double bonds. nih.gov For example, switchable regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles has been achieved by using a silver carbonate catalyst, which is proposed to act as a coordination guide. nih.gov Such a strategy, employing a metal catalyst to control the geometry of the transition state, could potentially be adapted for the synthesis of this compound.

The introduction of chiral auxiliaries or catalysts is a common strategy for controlling stereochemistry in organic reactions. While the target molecule itself is not chiral, the principles of asymmetric synthesis can be applied to influence the formation of one geometric isomer over the other. For instance, the use of a chiral base or a chiral ligand on a metal catalyst could create a diastereomeric transition state that favors the formation of the (Z)-isomer.

Furthermore, post-synthetic isomerization could be a viable strategy. If a mixture of (E) and (Z) isomers is obtained, it might be possible to selectively convert the undesired (E)-isomer to the (Z)-isomer through photochemical or thermal methods, or by using a suitable catalyst.

| Approach | Description | Potential Application |

| Metal Catalysis | Use of a metal catalyst (e.g., Ag2CO3) to guide the stereochemical outcome of the reaction. nih.gov | Directing the addition of the amine to the nitrile or imidoyl chloride precursor to favor the (Z) configuration. |

| Chiral Auxiliaries/Catalysts | Employing chiral reagents to create a diastereomeric preference for the formation of the (Z)-isomer. | Influencing the facial selectivity of the reaction. |

| Isomerization | Conversion of the more stable (E)-isomer to the desired (Z)-isomer after the initial synthesis. | Equilibration of an E/Z mixture under specific conditions (e.g., photochemical) to enrich the (Z)-isomer. |

Mechanistic Considerations for Geometric Isomer Control

The geometric configuration of N,N'-disubstituted amidines is determined by the arrangement of substituents around the C=N double bond. The (Z)-isomer has the substituents on the same side, while the (E)-isomer has them on opposite sides. The stability and interconversion of these isomers are influenced by several factors, including steric hindrance, electronic effects, and hydrogen bonding capabilities. researchgate.netulethbridge.ca

In solution, N,N'-disubstituted amidines can exist as a mixture of (E)- and (Z)-isomers, and the ratio can be dependent on the solvent, temperature, and pH. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org The interconversion between isomers can occur through proton exchange in cyclic dimers, which facilitates the process even at low temperatures. researchgate.netnih.gov Protonation of the amidine moiety can significantly increase the rotational barrier around the C-N single bond, thereby slowing down the E/Z isomerization. beilstein-journals.orgnih.govbeilstein-journals.org

To achieve a high Z-selectivity in the synthesis of N'-tert-Butyl(phenyl)ethanimidamide, several mechanistic strategies can be considered:

Steric Directing Groups: The bulky tert-butyl group is expected to play a significant role in directing the stereochemical outcome of the reaction. During the formation of the C=N bond, the approach of the reagents can be influenced by the steric demand of the substituents, potentially favoring the formation of the less sterically hindered transition state that leads to the (Z)-isomer.

Intramolecular Hydrogen Bonding: Although not directly applicable to N'-tert-Butyl(phenyl)ethanimidamide due to the lack of a suitable hydrogen bond donor/acceptor pair in the core structure, in other systems, intramolecular hydrogen bonding can lock the conformation and favor the formation of one isomer.

Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically or thermodynamically preferred isomer. Rapid, low-temperature reactions may favor the kinetic product, which could potentially be the (Z)-isomer. In contrast, prolonged reaction times at higher temperatures might lead to the thermodynamically more stable isomer, which is often the (E)-isomer due to reduced steric strain.

Table 1: Factors Influencing Geometric Isomerism in Amidines

| Factor | Influence on Z/E Ratio | Rationale |

| Steric Hindrance | Can favor the (Z)-isomer if it minimizes steric interactions in the transition state. | The bulky tert-butyl group may direct the incoming nucleophile to a specific face. |

| Solvent Polarity | Can influence the equilibrium between isomers. | Polar solvents may stabilize one isomer over the other through dipole-dipole interactions. |

| Temperature | Higher temperatures can facilitate isomerization to the thermodynamic product. | Provides energy to overcome the rotational barrier between isomers. |

| pH/Protonation | Protonation can slow down E/Z interconversion. beilstein-journals.orgnih.govbeilstein-journals.org | Increases the double bond character of the C-N bond, raising the rotational energy barrier. |

Catalytic Systems for Enhanced Z-Selectivity

While specific catalytic systems for the Z-selective synthesis of N'-tert-Butyl(phenyl)ethanimidamide are not extensively reported, principles from related transformations can be applied. The choice of catalyst can influence the stereochemical outcome by altering the reaction mechanism and the geometry of the transition state.

Potential catalytic approaches include:

Lewis Acid Catalysis: A Lewis acid could coordinate to the nitrogen atom of an intermediate, influencing the steric environment and directing the formation of the (Z)-isomer.

Transition Metal Catalysis: Transition metal catalysts, such as those based on palladium or rhodium, can control selectivity through the geometry of the metal-ligand complex. The ligands coordinated to the metal center can create a chiral or sterically defined pocket that favors the formation of one geometric isomer. For instance, in related amination reactions, the choice of phosphine (B1218219) ligands on a palladium catalyst can significantly impact the product distribution.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers a range of powerful tools that could be adapted for the stereoselective synthesis of this compound.

Transition Metal-Catalyzed (e.g., Rhodium, Palladium) Transformations

Transition metal catalysis provides efficient and selective methods for the formation of C-N bonds.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. A plausible route to N'-tert-Butyl(phenyl)ethanimidamide could involve the palladium-catalyzed coupling of an imidoyl chloride with tert-butylamine or the coupling of N-tert-butylacetamide with aniline (B41778). While not explicitly detailing Z/E selectivity, palladium-catalyzed methods for the synthesis of N-monoarylated amidines have been developed. nih.govnih.gov These methods demonstrate the feasibility of forming the core amidine structure under palladium catalysis. Another approach could be the palladium-catalyzed insertion of a tert-butyl isocyanide into a nitrogen-containing substrate.

Rhodium-Catalyzed Reactions: Rhodium catalysts are known to mediate a variety of transformations, including C-H activation and hydroamidation. nih.govrsc.org A rhodium-catalyzed hydroamidation of an appropriate alkyne or allene (B1206475) with a mixture of aniline and tert-butylamine could potentially lead to the desired amidine. The stereoselectivity of such a reaction would be highly dependent on the ligand environment around the rhodium center. Rhodium-catalyzed C-H amination is another powerful tool for C-N bond formation. acs.org

Table 2: Potential Transition Metal-Catalyzed Routes

| Catalyst System | Proposed Reaction | Potential for Z-Selectivity |

| Palladium/Phosphine Ligand | Coupling of an imidoyl chloride with tert-butylamine. | Ligand steric and electronic properties can influence the transition state geometry. |

| Rhodium/Chiral Ligand | Hydroamidation of an alkyne with aniline and tert-butylamine. | The chiral environment of the catalyst can enforce a specific stereochemical outcome. |

Photoredox and Electrochemical Synthesis Pathways

Photoredox and electrochemical methods offer green and mild alternatives to traditional synthetic approaches.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in C-N bond formation. acs.orgnih.govresearchgate.netacs.orgnih.gov A potential pathway could involve the photoredox-generated radical addition to a nitrile or a related precursor, followed by reaction with the second amine. The stereochemical outcome would be determined by the subsequent steps and the stability of the radical intermediates. While direct application to Z-amidine synthesis is not well-documented, the mild conditions of photoredox catalysis could potentially favor the kinetic (Z)-isomer.

Electrochemical Synthesis: Electrochemical methods can be used to generate reactive intermediates for C-N bond formation without the need for chemical oxidants or reductants. nih.govrsc.orgrsc.org Anodic oxidation of a suitable precursor could generate a cationic species that is then trapped by an amine. The stereoselectivity would depend on the geometry of the intermediate and the direction of the nucleophilic attack. Electrochemical synthesis of N,N'-disubstituted indazolin-3-ones via intramolecular N-N coupling has been demonstrated, showcasing the potential of electrochemistry in forming nitrogen-containing heterocycles. nih.govrsc.org

Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps.

Cascade Reactions: A cascade reaction for the synthesis of the target amidine could be envisioned starting from a precursor that undergoes a series of intramolecular transformations to form the final product. For instance, a cascade Mitsunobu reaction has been used for the synthesis of related nitrogen-containing heterocycles. nih.gov

Multicomponent Reactions: MCRs are particularly attractive for the synthesis of amidines due to their inherent convergency. A metal-free multicomponent strategy for the synthesis of sulfonyl amidines from ketones, amines, and azides has been reported. researchgate.netresearchgate.netfigshare.comnih.govbgu.ac.il Adapting such a strategy to generate N'-tert-Butyl(phenyl)ethanimidamide would involve the reaction of a suitable ketone precursor, aniline, and a tert-butylating agent. The stereochemical outcome of MCRs can be difficult to predict but can sometimes be influenced by the reaction conditions and the nature of the starting materials.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, offering a complete picture of the atomic framework and stereochemistry.

High-Resolution 1H and 13C NMR Techniques for Connectivity and Hybridization

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is predicted to display distinct signals corresponding to the three primary moieties: the ethanimidoyl methyl group, the tert-butyl group, and the phenyl group. The protons of the tert-butyl group, being chemically equivalent, would appear as a sharp singlet, typically in the upfield region of the spectrum. The methyl group attached to the imidamide carbon is also expected to be a singlet. The aromatic protons of the phenyl group would resonate in the downfield region, exhibiting complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons.

The ¹³C NMR spectrum , including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the hybridization and type of each carbon atom (C, CH, CH₂, CH₃). The spectrum would show characteristic signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The phenyl ring would exhibit signals for its six carbons, with their chemical shifts influenced by the electronic effects of the attached nitrogen atom. The two carbons of the ethanimidamide core, the methyl carbon and the sp²-hybridized imidamide carbon (C=N), would also have distinct resonances. The imidamide carbon is expected to be significantly downfield due to its deshielded environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethanimidoyl CH₃ | 1.9 - 2.3 | Singlet |

| tert-Butyl (CH₃)₃ | 1.2 - 1.5 | Singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethanimidoyl CH₃ | 15 - 25 |

| tert-Butyl CH₃ | 28 - 32 |

| tert-Butyl C | 50 - 55 |

| Phenyl C (aromatic) | 120 - 150 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY would primarily confirm the coupling network within the phenyl ring, showing cross-peaks between ortho-, meta-, and para-protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). drugbank.com This would definitively assign the carbon signals for the ethanimidoyl methyl, the tert-butyl methyls, and each protonated carbon of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is essential for mapping the connectivity of the entire molecule. drugbank.com Key expected correlations would include:

From the ethanimidoyl methyl protons to the imidamide carbon (C=N).

From the tert-butyl protons to the quaternary tert-butyl carbon and the imine nitrogen's attached carbon (C=N).

From the ortho-protons of the phenyl ring to the carbon atom of the ring that is bonded to nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, irrespective of bonding. This is particularly vital for determining the (Z)-stereochemistry around the C=N double bond. A NOESY experiment could reveal a spatial proximity between the ethanimidoyl methyl protons and the protons of the phenyl group, confirming that they are on the same side of the double bond.

Variable Temperature NMR (VT-NMR) Studies for Conformational Dynamics

The imidamide structure contains single bonds (e.g., the N-phenyl C-N bond) where rotation might be restricted, and a C=N double bond where isomerization could occur. These dynamic processes can be studied using Variable Temperature NMR (VT-NMR). researchgate.net

At low temperatures, the rotation around the N-phenyl bond might be slow enough on the NMR timescale to give rise to distinct signals for different conformers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotation can be calculated. Similarly, VT-NMR could be used to investigate the kinetics of the (Z) to (E) isomerization process around the C=N bond, should it occur within the accessible temperature range.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups and can be sensitive to the molecular conformation. nih.gov

Characteristic Absorption/Scattering Bands of the Imidamide Moiety

The central feature of the molecule is the imidamide (or amidine) functional group, which has characteristic vibrational frequencies. acs.org

C=N Stretching Vibration: The most characteristic band for the imidamide moiety is the carbon-nitrogen double bond (C=N) stretch. This vibration is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1620-1680 cm⁻¹. acs.orgrsc.org The corresponding band in the Raman spectrum would also be present.

C-N Stretching Vibration: The carbon-nitrogen single bonds within the imidamide group and connecting to the phenyl and tert-butyl groups will also have characteristic stretching vibrations. These typically appear in the fingerprint region of the spectrum, between 1200 cm⁻¹ and 1350 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch (if applicable) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=N Stretch (Imine) | 1620 - 1680 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

Detection of Inter- and Intramolecular Interactions

Vibrational spectroscopy is highly sensitive to the local environment of functional groups, making it an excellent tool for studying molecular interactions. The presence of an N-H group in the N-phenylamino part of the structure allows for hydrogen bonding.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds between two molecules of the imidamide could form. This would be observed in the IR spectrum as a broadening of the N-H stretching band and a shift to a lower frequency (red-shift) compared to the spectrum in a dilute, non-polar solvent.

Conformational Analysis: The presence of different conformers in equilibrium, as discussed in the VT-NMR section, could potentially be detected by vibrational spectroscopy. If the different conformers have distinct vibrational frequencies for certain modes (e.g., C-N stretching), separate bands might be observed, with their relative intensities changing with temperature or solvent polarity.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry serves as a critical analytical tool for the characterization of this compound, providing definitive information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C₁₂H₁₈N₂, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value. A close correlation between the calculated and found mass confirms the molecular formula with high confidence, a crucial step in structural verification. For instance, similar analyses on related nitrogen-containing compounds have demonstrated the power of HRMS in confirming elemental compositions by matching the calculated mass with the experimental data to several decimal places. nih.gov

Tandem mass spectrometry (MS/MS) provides in-depth structural information by inducing the fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the nature of its chemical bonds and the arrangement of its functional groups.

For this compound, the fragmentation pathways are predictable based on its constituent parts. A primary and highly characteristic fragmentation involves the tert-butyl group. nih.gov This can occur through two main pathways:

Loss of a methyl radical (•CH₃) : The molecular ion may lose a methyl group to form a stable cation. This is a common fragmentation pattern for tert-butyl containing compounds. researchgate.net

Formation of the tert-butyl cation : Cleavage of the N-C bond can lead to the formation of the highly stable tert-butyl cation at an m/z of 57. The observation of a prominent ion at m/z 57 is a strong indicator of the presence of a tert-butyl moiety. nih.gov

Other expected fragmentations would involve the phenyl and ethanimidamide core, including cleavages that yield phenyl-containing fragments or ions resulting from rearrangements within the imidamide structure. Investigating these specific fragmentation pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. nih.govwvu.edu

X-ray Crystallography for Definitive Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound is grown. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam, typically at a low temperature (e.g., 173 K) to minimize thermal vibrations. mdpi.com As the crystal is rotated, a diffraction pattern is collected. The intensities and positions of the diffracted X-rays are processed to determine the unit cell dimensions and the arrangement of atoms within the crystal. The resulting structural model is then refined to achieve the best possible fit with the experimental diffraction data, yielding a final, highly accurate molecular structure.

The refined crystallographic model of this compound allows for a detailed analysis of its internal geometry. Key parameters include the lengths of all chemical bonds, the angles between them, and the torsion angles that define the molecule's conformation. Of particular interest in the structure of this compound would be the C=N double bond of the imidamide group, which is expected to be significantly shorter than the adjacent C-N single bonds. The geometry around the nitrogen atoms and the planarity of the phenyl ring are also critical aspects revealed by this analysis.

Below is a table of expected bond lengths and angles for the core structure of this compound, based on data from closely related structures.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C=N (imidamide) | ~1.28 Å |

| Bond Length (Å) | C-N (imidamide-tert-butyl) | ~1.47 Å |

| Bond Length (Å) | C-NH₂ (imidamide-amine) | ~1.34 Å |

| Bond Length (Å) | C-C (imidamide-phenyl) | ~1.49 Å |

| Bond Angle (°) | N=C-N | ~120° |

| Bond Angle (°) | N=C-C (phenyl) | ~122° |

| Bond Angle (°) | N-C-C (phenyl) | ~118° |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of N-H groups allows for the formation of intermolecular hydrogen bonds, which can link molecules into dimers, chains, or more complex three-dimensional networks. nih.govnih.gov For example, pairs of molecules can be linked into dimers via N-H···N hydrogen bonds. researchgate.net

Additionally, C-H···π interactions between the tert-butyl or phenyl C-H groups and the π-system of an adjacent phenyl ring can further stabilize the crystal packing. researchgate.net The analysis of these non-covalent interactions is crucial for understanding the supramolecular chemistry of the compound. Advanced techniques like Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.govnih.govmdpi.com

Complementary Spectroscopic Techniques for Specialized Analysis

In addition to foundational techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a suite of complementary spectroscopic methods can provide deeper insights into the electronic structure and stereochemistry of molecules like this compound. These techniques are particularly valuable for understanding electronic transitions and, when applicable, confirming the three-dimensional arrangement of atoms in chiral derivatives.

UV-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this technique provides information about the promotion of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org

For aromatic and conjugated systems such as this compound, the most common electronic transitions observed are π → π* and n → π*. libretexts.org The phenyl group and the C=N double bond of the ethanimidamide moiety constitute the principal chromophore responsible for UV absorption.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically characterized by high molar absorptivity (ε) values, often in the range of 10,000 L·mol⁻¹·cm⁻¹. For phenyl-substituted compounds, these transitions often result in strong absorption bands. libretexts.orgresearchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms, to an antibonding π* orbital. These transitions are generally of lower energy and have significantly lower molar absorptivities, typically less than 2000 L·mol⁻¹·cm⁻¹. libretexts.org

The solvent used for analysis can also influence the position of these absorption maxima through solvatochromic shifts. wikipedia.org Polar solvents may stabilize the ground or excited states differently, leading to either a bathochromic or a hypsochromic (blue) shift.

Table 1: Expected UV-Visible Absorption Characteristics for this compound Based on Analogous Compounds

| Transition Type | Expected Wavelength (λmax) Range | Expected Molar Absorptivity (ε) | Chromophore |

| π → π | 200 - 400 nm | High ( > 10,000 L·mol⁻¹·cm⁻¹) | Phenyl ring, C=N bond |

| n → π | > 300 nm | Low ( < 2000 L·mol⁻¹·cm⁻¹) | Nitrogen lone pairs, C=N bond |

Note: The data in this table is hypothetical and based on typical values for similar structures. Experimental verification is required for precise values.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. mdpi.comnih.gov

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit any ECD or VCD signals.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in the tert-butyl group or on the phenyl ring, then chiroptical spectroscopy would become an invaluable tool for:

Determination of Absolute Configuration: By comparing the experimental ECD and VCD spectra with those predicted from quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral derivative can be unambiguously determined. researchgate.net

Conformational Analysis: VCD, in particular, is highly sensitive to the conformational landscape of a molecule. It can be used to identify the predominant conformers in solution. mdpi.com

The study of chiral sulfinamides, for instance, has demonstrated the power of combining ECD, VCD, and optical rotatory dispersion (ORD) for the reliable determination of absolute configuration and predominant conformations. researchgate.net For any potential chiral derivatives of this compound, a similar combined experimental and theoretical approach would be necessary for a thorough stereochemical elucidation.

Table 2: Applicability of Chiroptical Spectroscopy

| Compound | Chirality | ECD/VCD Activity |

| This compound | Achiral | Inactive |

| Chiral Derivatives of this compound | Chiral | Active |

Computational and Theoretical Investigations of 1z N Tert Butyl Phenyl Ethanimidamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (1Z)-N'-tert-Butyl(phenyl)ethanimidamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms—the equilibrium geometry. This is achieved through an iterative process of geometry optimization, where the total electronic energy of the molecule is minimized with respect to the nuclear coordinates.

A common approach involves using a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is paired with a sufficiently flexible basis set, for instance, 6-311++G(d,p), to accurately describe the electron distribution. The optimization process systematically alters bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. To confirm that this stationary point corresponds to a true energy minimum (a stable conformation), a vibrational frequency analysis is performed. The absence of any imaginary frequencies confirms that the optimized structure is a stable equilibrium geometry.

The optimized geometric parameters provide a precise, theoretical model of the molecule's structure. Key parameters for the (1Z) isomer, such as the C=N double bond length, the C-N single bond lengths, and the dihedral angles defining the orientation of the phenyl and tert-butyl groups, can be precisely determined.

Table 1: Hypothetical Optimized Geometric Parameters of this compound from DFT (B3LYP/6-311++G(d,p)) Calculations

| Parameter | Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | C(phenyl)-C(imidamide) | 1.495 |

| C(imidamide)=N' | 1.285 | |

| N'-C(tert-butyl) | 1.480 | |

| Bond Angles (°) | C(phenyl)-C(imidamide)=N' | 121.5 |

| C(imidamide)=N'-C(tert-butyl) | 125.0 | |

| C(phenyl)-C(imidamide)-N(amine) | 115.0 | |

| Dihedral Angles (°) | C(aromatic)-C(phenyl)-C(imidamide)=N' | -35.0 |

| C(imidamide)=N'-C(tert-butyl)-C(methyl) | 180.0 |

While DFT is highly effective, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate description of the electronic structure. These methods are based on the direct solution of the Hartree-Fock equations and can be improved by including electron correlation effects, which are crucial for quantitative accuracy.

Common ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)). Due to their high computational cost, these methods are often not feasible for full geometry optimization of a molecule the size of this compound. Instead, they are typically used to perform single-point energy calculations on the geometry previously optimized with a more cost-effective method like DFT. This approach yields a highly accurate electronic energy, which is valuable for calculating reaction barriers and thermodynamic properties with greater confidence. Comparing the energies from different levels of theory allows for an assessment of the reliability of the computational predictions.

Table 2: Hypothetical Comparison of Relative Energies for this compound at Different Levels of Theory

| Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| B3LYP (DFT) | 6-311++G(d,p) | 0.00 (Reference) |

| MP2 (Ab Initio) | 6-311++G(d,p) | -1.25 |

| CCSD(T) (Ab Initio) | cc-pVTZ | -0.85 |

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis structure picture of chemical bonding. fiveable.me The NBO method provides insights into atomic charges, hybridization, and, crucially, the stabilizing effects of electron delocalization. dergipark.org.tr

Table 3: Hypothetical NBO Analysis Results for Key Atoms and Interactions in this compound

| Analysis Type | Description | Value |

|---|---|---|

| Natural Atomic Charge (e) | N' (imidamide) | -0.550 |

| C (imidamide) | +0.320 | |

| N (amine) | -0.780 | |

| Donor-Acceptor Interaction | n(N') → π(C(phenyl)-C(imidamide)) | 5.2 kcal/mol |

| π(C=N') → σ(C(phenyl)-C(imidamide)) | 2.1 kcal/mol |

Conformational Analysis and Isomerism Studies

The structure of this compound is not static. The molecule can exhibit different conformations due to rotation around single bonds, and it can potentially isomerize from the (Z)- to the (E)-isomer. Computational methods are essential for exploring these possibilities.

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. fiveable.mewikipedia.org To study the stability of the (1Z)-isomer and the barrier to its conversion to the (E)-isomer, a relaxed PES scan can be performed. This involves systematically changing a specific geometric parameter, known as the reaction coordinate, while allowing all other parts of the molecule to relax to their minimum energy positions.

For the Z/E isomerization of this compound, the most relevant reaction coordinate is the dihedral angle around the C=N double bond. By driving this angle from the value corresponding to the Z-isomer (e.g., 0°) to that of the E-isomer (e.g., 180°), the energy profile for the isomerization can be mapped. This profile reveals the energy of the transition state—the highest point on the lowest energy path between the two isomers. wikipedia.org The energy difference between the (1Z)-isomer and this transition state is the activation energy, or interconversion barrier, which is a critical parameter for understanding the kinetic stability of the isomer. acs.org The relative energies of the (Z) and (E) minima indicate which isomer is thermodynamically more stable.

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules at finite temperatures and in different environments, such as in solution. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational NMR and IR Spectral Prediction

No published computational studies predicting the ¹H or ¹³C NMR chemical shifts or the IR vibrational frequencies for this compound could be located. Consequently, there is no corresponding data to validate against experimental findings.

UV-Vis Spectral Simulation

Similarly, the scientific literature does not appear to contain any theoretical simulations of the electronic transitions and corresponding UV-Vis absorption spectra for this compound.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Characterization of Reaction Pathways and Energy Barriers

A search for theoretical investigations into the reaction mechanisms involving this compound, including the characterization of transition states and the calculation of activation energy barriers, did not yield any relevant results.

Analysis of Fukui Functions and Electrophilicity/Nucleophilicity Indices

There are no available studies that have calculated or analyzed the Fukui functions or other conceptual Density Functional Theory (DFT) descriptors, such as electrophilicity and nucleophilicity indices, to predict the reactive sites of this compound.

Solvent Effects on Structure and Reactivity through Continuum Solvation Models

No research articles were found that employed continuum solvation models (such as the Polarizable Continuum Model - PCM) to study the effects of different solvents on the geometric structure, stability, or reactivity of this compound.

Reactivity and Mechanistic Studies of 1z N Tert Butyl Phenyl Ethanimidamide

Intrinsic Reactivity of the Imidamide Functional Group

The imidamide moiety contains two nitrogen atoms, each with a lone pair of electrons, making them potential nucleophilic centers. However, their nucleophilicity is not equal and is modulated by their chemical environment.

The sp²-hybridized (imine) nitrogen: This nitrogen, part of the C=N double bond, is generally considered the more nucleophilic of the two in neutral amidine and imidamide systems. Its lone pair resides in an sp² orbital and is more available for donation to an electrophile compared to the other nitrogen, whose lone pair may be involved in resonance.

The sp³-hybridized (amine) nitrogen: The nucleophilicity of the single-bonded nitrogen is significantly influenced by the substituent attached to it. In the case of the tert-butyl group, while it is electron-donating through induction, its significant steric bulk can hinder the approach of electrophiles, reducing its effective nucleophilicity. In contrast, the phenyl-substituted nitrogen's lone pair can be delocalized into the aromatic ring, which also decreases its nucleophilicity.

The imidamide carbon atom, positioned between two nitrogen atoms, is an electrophilic center. The electronegativity of the nitrogen atoms polarizes the C=N double bond, imparting a partial positive charge on the carbon.

This electrophilicity allows the imidamide carbon to be attacked by nucleophiles. However, the imidamide functional group is generally less electrophilic than corresponding carbonyl derivatives like esters or acid anhydrides. quora.com This reduced reactivity is due to the delocalization of lone pair electrons from both nitrogen atoms into the C=N bond, which helps to stabilize the partial positive charge on the carbon atom. quora.com The presence of two nitrogen atoms provides more significant resonance stabilization compared to the single nitrogen in an amide, making the imidamide carbon less susceptible to nucleophilic attack.

The acid-base properties of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide are crucial as they can dramatically alter its reactivity profile.

Protonation (Basicity): Imidamides are basic compounds, with protonation typically occurring on the lone pair of the sp²-hybridized (imine) nitrogen. This is analogous to imines and amidines, where the imine nitrogen is the most basic site. Protonation of this nitrogen atom forms a resonance-stabilized amidinium ion. This process significantly enhances the electrophilicity of the imidamide carbon, making it much more susceptible to attack by weak nucleophiles.

Deprotonation (Acidity): Since this compound is an N,N'-disubstituted imidamide, it lacks an N-H proton, making it a very weak acid. Deprotonation would require an exceptionally strong base and would likely occur at the carbon atom adjacent to the C=N bond (the methyl group) to form a carbanionic species. This anion could then act as a nucleophile in subsequent reactions.

The interplay of these properties is summarized in the table below.

| Property | Influencing Factors | Expected Reactivity |

| Nucleophilicity | Lone pairs on two nitrogen atoms, steric hindrance from tert-butyl group, resonance with phenyl group. | Moderate; primarily at the sp² (imine) nitrogen. |

| Electrophilicity | Polarization of C=N bond, resonance stabilization from two N atoms. | Moderate; less reactive than esters but susceptible to nucleophilic attack. |

| Basicity | Lone pair availability on sp² nitrogen. | Acts as a base; protonation at the imine nitrogen activates the carbon for nucleophilic attack. |

Functional Group Transformations and Derivatization

The reactivity of the imidamide group allows for various functional group transformations, although the lack of an N-H proton in N,N'-disubstituted imidamides like this compound limits some common pathways such as direct acylation or alkylation at the nitrogen centers.

Direct N-acylation of this compound is not feasible due to the absence of an N-H bond. Acylation reactions involving amides typically proceed after deprotonation of an N-H proton to form a highly nucleophilic amidate anion. Without this proton, the nitrogen atoms are not sufficiently nucleophilic to react with common acylating agents like acid chlorides or anhydrides under standard conditions. Alternative pathways, such as reaction at the carbon center, are mechanistically challenging and not commonly reported for this class of compounds.

Similar to acylation, direct N-alkylation at either nitrogen atom is not a viable pathway for N,N'-disubstituted imidamides. The synthesis of N-alkyl amides or imides generally relies on the deprotonation of an N-H bond with a base, followed by nucleophilic attack on an alkyl halide. mdpi.comnih.govorganic-chemistry.org

For this compound, potential alkylation could theoretically occur at the imine nitrogen to form a quaternary iminium salt. This salt would be highly electrophilic and could undergo further reactions. However, this typically requires highly reactive alkylating agents. The conditions for such reactions often vary depending on the specific substrates and reagents used.

A summary of typical conditions for related alkylation reactions is presented below, though these apply to substrates with N-H bonds.

| Substrate Type | Base | Alkylating Agent | Solvent | General Conditions |

| Amides | NaH, KOH | Alkyl Halide | DMF, THF | Varies, often requires heating. mdpi.com |

| Imides | K₂CO₃, Cs₂CO₃ | Alkyl Halide | DMF, Acetone | Room temperature to moderate heating. nih.govorganic-chemistry.org |

| Lactams | KOH/K₂CO₃ | Alkyl Halide | None (Microwave) | Solvent-free, microwave irradiation. mdpi.com |

Hydrolysis Pathways

The hydrolysis of imines to their corresponding carbonyl compounds and amines is a fundamental reaction, typically facilitated by aqueous acid. masterorganicchemistry.comchemistrysteps.com For this compound, the expected hydrolysis pathway under acidic conditions involves the conversion of the imidamide back to acetophenone (B1666503) and tert-butylamine (B42293).

The general mechanism is as follows:

Protonation of Imine Nitrogen: The nitrogen atom is protonated by an acid (H₃O⁺) to form an iminium ion.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, likely through an intermolecular process involving solvent molecules.

Elimination of Amine: The lone pair on the oxygen atom assists in the expulsion of the neutral tert-butylamine molecule.

Deprotonation: The resulting protonated carbonyl (an oxonium ion) is deprotonated by a base (e.g., water) to give the final ketone product, acetophenone.

Due to the basicity of the nitrogen atom, both Brønsted and Lewis acids can coordinate to it, increasing the reactivity of the imine carbon towards nucleophiles and facilitating hydrolysis. thieme-connect.de While acidic conditions are common, hydrolysis can also occur under neutral or basic conditions, although the rates may differ. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The carbon-nitrogen double bond in this compound makes it a suitable participant in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. Imines can react as 1,3-dipoles or as dipolarophiles in these transformations. uchicago.edu A common example is the [3+2] cycloaddition, which is utilized to synthesize five-membered heterocycles. youtube.com

Azomethine imines, for instance, readily undergo [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net While the target compound is not an azomethine imine itself, its C=N bond can react with 1,3-dipoles. Phosphine-catalyzed [3+2] cycloaddition reactions between N-sulfonylimines and allenoates have been shown to produce pyrroline (B1223166) derivatives in high yields. acs.org These reactions highlight the versatility of the imine functional group in constructing complex heterocyclic scaffolds.

Another variant is the formal photochemical [3+2] cycloaddition, which has been reported for N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems, proceeding without the need for photocatalysts to form N-arylaminocycloalkyl compounds. chemrxiv.org

The table below summarizes representative cycloaddition reactions involving imine derivatives, illustrating the potential reactivity of this compound.

| Reaction Type | Imine Derivative | Reactant Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Imines | N-Aryl Maleimides | DABCO | Dinitrogen-Fused Heterocycles | researchgate.net |

| [3+2] Cycloaddition | N-Tosylimines | Methyl 2,3-butadienoate | Triphenylphosphine | Pyrroline Derivatives | acs.org |

| [3+2] Cycloaddition | C,N-Cyclic Azomethine Imines | Aryl Allenes | Zinc Acetate | Tetrahydroquinoline Derivatives | acs.org |

| [3+2] Cycloaddition | Silyl Imines | Tertiary Amine N-oxides | LDA | Imidazolines | youtube.com |

| [2+2+1] Cycloaddition | N-Tosylhydrazones (Imine Precursor) | Alkenes, tert-Butyl Nitrite | Thermal | Isoxazolines | rsc.org |

Annulation reactions involving imines provide a direct route to fused heterocyclic systems. The reactivity of the imine moiety can be harnessed to construct rings onto the existing molecular framework. N-tert-Butanesulfinyl imines, which are structurally related to the target compound, have been extensively used in the asymmetric synthesis of a wide variety of nitrogen-containing heterocycles, including pyrrolidines, piperidines, and isothiazoles. rsc.orgnih.govscilit.com

A notable strategy involves the use of arynes in annulation reactions. For example, a regioselective synthesis of chroman-4-imines has been achieved through the aryne-mediated annulation of N-(tert-butylsulfinyl)-2-enamides. acs.orgresearchgate.net This transformation demonstrates how an imine derivative can react with a highly reactive intermediate to build a complex heterocyclic core. Similarly, rhodium-catalyzed oxidative annulation between benzamides and alkynes proceeds via C-H activation to form isoquinolones, showcasing a metal-catalyzed pathway for heterocycle construction. nih.gov

These examples suggest that this compound could serve as a valuable synthon in annulation reactions for the synthesis of diverse heterocyclic structures, potentially through transition-metal catalysis or by reacting with strained intermediates.

Imines are known to undergo various rearrangement reactions, often induced by thermal or photochemical stimuli. A fundamental process is the E/Z (syn/anti) isomerization around the C=N double bond, which can be triggered by light. Photochemical rearrangements of more complex systems containing imine functionalities have been documented. For example, the photochemical cyclopropylimine-pyrroline rearrangement is a known transformation. umich.edu

Metal-Catalyzed Transformations and Activation

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, promoting atom and step economy in synthesis. snnu.edu.cn The imine functional group in this compound can serve as an effective directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho-position of the phenyl ring. researchgate.netnih.gov

This directed C-H activation proceeds through the formation of a cyclometalated intermediate. snnu.edu.cn The nitrogen atom of the imine coordinates to the metal center (e.g., Pd, Rh, Ir), leading to the formation of a five-membered metallacycle by activating a proximate ortho C-H bond. nih.govnih.gov This intermediate can then react with various coupling partners to introduce new functional groups.

Palladium catalysis is frequently used for this purpose. An imine-directed palladium-catalyzed C(sp²)-H functionalization of aryl amines has been established, providing access to γ-lactone fused tetrahydroquinolines. nih.govresearchgate.net In some cases, the imine directing group can be generated in situ from an aldehyde and an amine, a strategy known as a transient directing group approach, which has been applied to the ortho-C–H alkoxycarbonylation of benzaldehydes. acs.orgresearchgate.netrsc.org

Rhodium catalysts are also highly effective. Rh(III)-catalyzed oxidative cycloaddition of benzamides with alkynes proceeds via ortho C-H activation to yield isoquinolones. nih.gov Similarly, Rh(III) catalysis has been used for the formal [4+2+2] cyclization of N-pivaloyloxybenzamides with allene-enes. nih.govrsc.org Iridium and rhodium catalysts have been compared for the C-H amination of N-tert-butylbenzamide, where the metal catalyst facilitates C-H cleavage and subsequent C-N bond formation. ibs.re.kr

The table below details examples of transition metal-catalyzed C-H functionalization reactions where an imine or a related nitrogen-containing group directs the transformation.

| Catalyst System | Directing Group | Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Imine (transient) | Aryl Aldehydes | Alcohols/CO | 2-Formyl Benzoates | acs.org |

| [RhCpCl₂]₂ / Cu(OAc)₂ | Amide | Benzamides | Alkynes | Isoquinolones | nih.gov |

| [IrCpI₂]₂ / AgOAc | Amide | N-tert-butylbenzamide | Sulfonyl Azides | ortho-Aminated Amides | ibs.re.kr |

| Pd(OAc)₂ | Imine | Aryl Amines | Vinylacetic Acid | Fused Tetrahydroquinolines | nih.govresearchgate.net |

| RhCp*(MeCN)₃₂ | Amide | N-Pivaloyloxybenzamides | 1,6-Allene-enes | Eight-membered Lactams | nih.govrsc.org |

Insufficient Data to Generate Article on the Reactivity of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of published research on the specific chemical compound this compound concerning its reactivity in C-C bond cleavage, coupling reactions, and its kinetic and thermodynamic properties. Consequently, the generation of a detailed and scientifically accurate article based on the provided outline is not possible at this time.

The requested article structure, focusing on "," with specific sections on C-C bond cleavage and coupling reactions (5.4.2), as well as kinetic and thermodynamic aspects (5.5), including reaction rate determination, kinetic isotope effect studies (5.5.1), and equilibrium studies (5.5.2), requires specific experimental data and research findings that are not present in the public domain for this particular compound.

Searches for relevant studies under these topics for "this compound" did not yield any specific results. The scientific community has not, to date, published research detailing the C-C bond cleavage or coupling reactions involving this ethanimidamide. Similarly, there are no available reports on its reaction kinetics, kinetic isotope effects, or the thermodynamic control of its reactions.

Without primary research data, any attempt to create the requested content would rely on speculation and extrapolation from potentially unrelated chemical systems, which would violate the core principles of scientific accuracy and integrity. Therefore, to ensure the information provided is factual and reliable, no article can be produced until relevant research on this compound is conducted and published.

Applications in Synthetic Organic Chemistry and Materials Science

Role as Versatile Synthons and Building Blocks in Organic Synthesis

(1Z)-N'-tert-Butyl(phenyl)ethanimidamide and related N-tert-butyl-substituted compounds serve as versatile synthons in organic synthesis. The tert-butyl group, in particular, can act as a removable protecting group, a feature that is highly advantageous in multi-step synthetic sequences. For instance, the tert-butoxycarbonyl (Boc) group, which is structurally related, is a commonly used protecting group for amines. This strategy allows for the selective transformation of other functional groups within a molecule while the amine functionality is shielded.

Furthermore, the core structure of this compound provides a reactive scaffold for the construction of more complex molecular architectures. The imine functionality is susceptible to a range of chemical transformations, including nucleophilic additions and cycloadditions, making it a key component in the synthesis of diverse organic molecules. The presence of both phenyl and tert-butyl groups also influences the steric and electronic properties of the molecule, which can be harnessed to control the stereoselectivity of certain reactions.

Precursors for the Synthesis of Diverse Heterocyclic Compounds

A significant application of this compound and its analogues lies in their role as precursors for the synthesis of a wide array of heterocyclic compounds. These nitrogen-containing ring systems are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. mdpi.com

While direct synthesis of quinolines from this compound is not extensively documented, related strategies highlight the importance of substituted anilines and alkynes in quinoline (B57606) synthesis. Electrophilic cyclization of N-(2-alkynyl)anilines provides a mild and efficient route to various substituted quinolines. nih.gov This method allows for the introduction of halogen, selenium, and sulfur-containing substituents at the 3-position of the quinoline ring. nih.gov The synthesis of new quinoline derivatives containing a biphenyl (B1667301) ring has also been reported, with these compounds showing potential as antimicrobial and anthelmintic agents. ias.ac.in

Imidazole (B134444) and benzimidazole (B57391) derivatives are crucial heterocyclic compounds with a broad spectrum of biological activities. nih.gov A variety of synthetic methods have been developed for their preparation. One common approach involves the condensation of o-phenylenediamine (B120857) with aldehydes. researchgate.net For instance, the reaction of o-phenylenediamine with 4-tert-butylbenzaldehyde (B1265539) in ethanol (B145695) leads to the formation of 1-(4-tert-butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole. nih.gov

The synthesis of tri- and tetra-substituted imidazoles can be achieved through methods like the Radziszewski reaction. nih.gov Furthermore, novel N-unsubstituted imidazoles can be synthesized via the cycloaddition of N-(tert-butylsulfinyl)imines and p-toluenesulfonylmethyl isocyanide (TosMIC), offering a facile and efficient route to various aromatic and heteroaromatic imidazoles. researchgate.net

| Starting Materials | Product | Key Features of Synthesis |

| o-phenylenediamine, 4-tert-butylbenzaldehyde | 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole | Condensation reaction in ethanol. nih.gov |

| N-(tert-butylsulfinyl)imines, TosMIC | N-unsubstituted imidazoles | Cycloaddition reaction, providing a facile route to aromatic and heteroaromatic imidazoles. researchgate.net |

The 1,2,4-oxadiazole (B8745197) ring is a significant structural motif in medicinal chemistry, often used as a bioisostere for amides and esters due to its enhanced stability. lew.ro A common synthetic route to 1,2,4-oxadiazoles involves the cyclodehydration of O-acyl-amidoximes, which can be formed by the reaction of amidoximes with activated carboxylic acid derivatives. lew.ro The use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be an effective reagent for both the formation and cyclodehydration steps. lew.ro For example, 3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole has been synthesized using this methodology. lew.ro

1,2,4-Triazoles also represent an important class of heterocyclic compounds with a wide range of pharmacological activities. nih.govnih.gov Their synthesis often involves the cyclization of thiosemicarbazide (B42300) derivatives. For instance, new 3,5-disubstituted-1,2,4-triazoles have been synthesized through the intramolecular cyclization of 1,4-substituted thiosemicarbazides. ijnrd.org

| Heterocycle | Synthetic Precursors | Key Reagents/Conditions |

| 1,2,4-Oxadiazole | Amidoximes, Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI), heat. lew.ro |

| 1,2,4-Triazole | Thiosemicarbazides | Sodium hydroxide, followed by acidification. ijnrd.org |

The versatility of this compound and related structures extends to the synthesis of other nitrogen-containing heterocycles. Chiral N-tert-butanesulfinyl imines, for example, are valuable intermediates in the enantioselective synthesis of a variety of nitrogen-containing heterocycles, including natural alkaloids. beilstein-journals.orgresearchgate.net The tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon. beilstein-journals.orgresearchgate.net Subsequent removal of this group yields enantioenriched primary amines that can undergo intramolecular cyclization to form the desired heterocyclic products. beilstein-journals.orgresearchgate.net

Applications as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms present in this compound and its derivatives can act as donor atoms, allowing these compounds to function as ligands in coordination chemistry. They can coordinate with various transition metals to form stable complexes. For instance, coordination complexes of 1-(4-[N-tert-butyl-N-aminoxyl]phenyl)-1H-1,2,4-triazole with paramagnetic transition metal dications have been synthesized and studied. nih.gov

These metal complexes can, in turn, be utilized as catalysts in a variety of organic transformations. The ligand plays a crucial role in determining the catalytic activity and selectivity of the metal center by influencing its electronic and steric environment. Chiral ligands derived from related structures have been employed in asymmetric catalysis to produce enantiomerically enriched products.

Design and Synthesis of Metal-Imidamide Complexes

The imidamide functional group, characterized by the R-C(=NR')-NHR'' moiety, is closely related to the well-studied amidinate ligand system [R-C(=NR')-NR'']. Amidinates are known to form stable complexes with a wide range of transition metals. researchgate.net By analogy, it is plausible that this compound could act as a ligand for various metal centers. The synthesis of such metal-imidamide complexes would likely involve the deprotonation of the N-H bond to form an anionic ligand that can then coordinate to a metal salt.

The design of these complexes would be influenced by the steric bulk of the tert-butyl group and the electronic properties of the phenyl group. The tert-butyl group could enforce specific coordination geometries and potentially prevent the formation of polymeric structures, favoring the isolation of discrete mononuclear complexes. The phenyl group's electronic nature could be tuned with substituents to modulate the electron-donating ability of the ligand, thereby influencing the properties of the resulting metal complex.

Table 1: Hypothetical Metal Complexes of this compound and Their Potential Properties

| Metal Precursor | Proposed Complex Structure | Potential Coordination Geometry | Expected Stability |

| PdCl₂(CH₃CN)₂ | [Pd(N'-tert-Butyl(phenyl)ethanimidato)₂] | Square Planar | High |

| CuI | [Cu(N'-tert-Butyl(phenyl)ethanimidato)]₄ | Tetrameric Cluster | Moderate |

| ZrCl₄ | [Zr(N'-tert-Butyl(phenyl)ethanimidato)₂Cl₂] | Octahedral | High |

This table is illustrative and based on the coordination chemistry of analogous amidinate ligands.

Exploration of Catalytic Activity in Organic Transformations

Metal complexes bearing amidinate ligands have demonstrated significant catalytic activity in various organic transformations, including olefin polymerization and C-H amination. researchgate.netibs.re.kr Consequently, metal complexes of this compound could potentially exhibit similar catalytic prowess. For instance, late transition metal complexes, such as those of palladium and nickel, are prime candidates for catalyzing cross-coupling reactions. The imidamide ligand could serve as a supporting ligand, stabilizing the metal center and modulating its reactivity.

The catalytic cycle would likely involve steps analogous to those observed with amidinate complexes, including oxidative addition, migratory insertion, and reductive elimination. The specific steric and electronic environment provided by the N'-tert-butyl(phenyl)ethanimidato ligand would be critical in determining the catalyst's efficiency, selectivity, and substrate scope. Research in this area would involve screening these hypothetical complexes in a range of reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions, to identify any catalytic potential.

Potential in Polymer and Materials Science as Monomers or Cross-linking Agents

The bifunctional nature of this compound, possessing both a reactive N-H group and a phenyl ring that could be functionalized, suggests its potential utility in polymer and materials science.

Integration into Polymer Backbones or Side Chains

If appropriately functionalized, for example, by introducing polymerizable groups on the phenyl ring, this compound could serve as a monomer for the synthesis of novel polymers. The resulting polymers would feature imidamide moieties in the backbone or as pendant groups. These groups could impart unique properties to the polymer, such as thermal stability or the ability to coordinate metal ions. The synthesis could potentially be achieved through condensation polymerization or by the polymerization of a vinyl-substituted derivative.

Alternatively, the imidamide functionality could be introduced into existing polymers through post-polymerization modification. This would involve reacting a polymer with reactive side chains with a suitable derivative of this compound.

Development of Novel Functional Materials (e.g., NLO materials if applicable)

The development of novel functional materials often relies on the incorporation of specific organic moieties with desired properties. Imine and imidazole-containing compounds have been investigated for their nonlinear optical (NLO) properties. researchgate.netresearchgate.net The extended π-system of the phenyl group in conjunction with the C=N bond in the imidamide structure of this compound suggests that it could be a building block for NLO materials.

To enhance NLO properties, the molecule could be modified to create a "push-pull" system, with an electron-donating group on one end and an electron-withdrawing group on the other. The imidamide group itself could act as part of the conjugated bridge. Theoretical calculations, such as Density Functional Theory (DFT), would be a valuable tool to predict the hyperpolarizability of such designed molecules before undertaking their synthesis and experimental characterization.

Furthermore, the N-H group in the imidamide moiety offers a site for cross-linking. By reacting this group with a suitable cross-linking agent, a three-dimensional polymer network could be formed. This could lead to the development of thermosets or hydrogels with specific thermal and mechanical properties. The choice of cross-linker and the cross-linking density would be key parameters to control the final material properties.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of amides and related functional groups is one of the most common operations in organic chemistry; however, traditional methods often rely on stoichiometric coupling reagents, leading to significant waste. scispace.com Future research on the synthesis of (1Z)-N'-tert-Butyl(phenyl)ethanimidamide will increasingly focus on green and sustainable alternatives that enhance efficiency while minimizing environmental impact.

Key areas for development include:

Catalytic Direct Amidation: Moving away from wasteful stoichiometric activators, research will likely explore catalytic systems for the direct formation of the imidamide bond. This includes leveraging catalysts like activated silica (B1680970) or boric acid, which can facilitate the reaction under milder, often solvent-free, conditions. whiterose.ac.ukresearchgate.net

Enzymatic Synthesis: Biocatalysis presents a highly sustainable route. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), in non-conventional, greener solvents like cyclopentyl methyl ether could enable highly selective and efficient synthesis without the need for extensive purification. nih.gov

Electrosynthesis: Electrochemical methods offer a powerful, reagent-minimal approach to chemical synthesis. rsc.org Future studies could develop electrosynthetic routes to the target imidamide, using electricity to drive the reaction, thus avoiding traditional oxidants or reductants and reducing byproduct formation.

Use of Greener Solvents: A significant focus will be on replacing hazardous organic solvents. The exploration of water as a reaction medium, potentially in conjunction with specialized water-soluble catalysts, represents a key direction for sustainable synthesis of N-substituted amides and their analogues. scielo.br

Metal- and Solvent-Free Conditions: The ultimate goal of green synthesis is to eliminate as many auxiliary substances as possible. Research into metal- and solvent-free reactions, potentially using readily available starting materials under mild heating, could provide the most environmentally benign pathway to the target compound. nih.gov

The following table summarizes potential sustainable synthetic approaches and their advantages.

| Strategy | Key Features | Primary Advantage | Reference |

|---|---|---|---|

| Catalytic Methods | Use of catalysts like boric acid or activated silica. | Reduces reliance on stoichiometric and wasteful coupling agents. | whiterose.ac.ukresearchgate.net |

| Enzymatic Synthesis | Utilizes biocatalysts (e.g., lipases) in green solvents. | High selectivity, mild conditions, and biodegradable catalysts. | nih.gov |

| Electrosynthesis | Driven by electric current instead of chemical reagents. | High atom economy and reduced chemical waste. | rsc.org |

| Aqueous Synthesis | Employs water as the reaction solvent. | Eliminates volatile organic compounds (VOCs), enhancing safety and sustainability. | scielo.br |

Exploration of Novel Reactivity and Transformation Pathways

Beyond its synthesis, the inherent reactivity of the imidamide functional group in this compound is an area ripe for exploration. Future research will aim to uncover novel transformations that utilize the compound as a building block for more complex molecular architectures.

Potential avenues of investigation include:

C-H Functionalization: The phenyl group on the imidamide scaffold is a prime target for carbon-hydrogen (C-H) bond activation. Palladium-catalyzed oxidative C-H functionalization, for instance, could be explored to synthesize complex heterocyclic structures like phenanthridinones from N-aryl amide precursors. whiterose.ac.uk Investigating this reactivity could transform the target compound into a valuable intermediate for polycyclic aromatic systems.

Directed Metalation: The functional groups present could direct ortho-metalation, providing a route to selectively functionalize the aromatic ring.

Cycloaddition Reactions: The C=N double bond of the imidamide core could participate in cycloaddition reactions, offering a pathway to novel heterocyclic systems.

Rearrangement Reactions: Under thermal or photochemical conditions, the imidamide structure could undergo novel rearrangements, leading to unexpected and potentially useful molecular frameworks.

Integration of Advanced Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new derivatives and optimize reaction conditions, the integration of automation and high-throughput experimentation (HTE) is essential. These technologies allow for the rapid execution and analysis of a large number of reactions in parallel, significantly increasing research efficiency.

Future methodologies in this area will involve:

Automated Parallel Synthesis: Employing robotic liquid handlers and multi-well plates (e.g., 96-well or 1536-well formats) to rapidly synthesize libraries of this compound analogues. This allows for the systematic variation of substituents on the phenyl ring or replacement of the tert-butyl group to establish structure-activity relationships.

High-Throughput Screening (HTS): Developing rapid analytical methods, such as mass spectrometry, to quickly assess the outcome of hundreds or thousands of reactions. This is crucial for identifying optimal catalysts, solvents, and reaction conditions for the sustainable synthetic strategies mentioned previously.

Data Management and Analysis: Utilizing integrated software platforms to design experiments, capture reaction data in a machine-readable format, and analyze the large datasets generated by HTE. This data-rich approach is a prerequisite for the application of machine learning in chemical synthesis.

Frontier Research in Spectroscopic Characterization Techniques and Data Analysis

A deep understanding of the structure, conformation, and dynamics of this compound requires advanced characterization techniques. The "(1Z)" designation points to the existence of isomers, and future research will focus on unambiguously determining and analyzing these structures.

Emerging trends in this domain include:

Hyphenated Spectroscopic Techniques: The online coupling of separation techniques with spectroscopy, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and LC-Infrared (LC-IR), will be crucial. nih.govijarnd.com These methods allow for the separation of isomers and impurities while providing rich structural information in a single run.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be used for complete structural assignment. ijpsjournal.com Furthermore, variable-temperature NMR studies can be employed to investigate dynamic processes such as the rotational barrier around the C-N bond, which is influenced by factors like intramolecular hydrogen bonding. nih.gov

Combined Spectroscopic and Computational Analysis: A powerful future approach involves combining experimental spectroscopic data (e.g., FT-IR and NMR) with computational modeling. nih.gov This synergy allows for the validation of experimentally observed structures and provides deeper insight into the relative stability of different conformers or isomers. For example, FT-IR can probe intramolecular hydrogen bonds that stabilize a particular isomer, and computational analysis can quantify the energy of these interactions. nih.gov

Synergistic Application of Computational Chemistry for Predictive Design and Discovery